molecular formula C15H17FN2OS2 B1224748 N-tert-butyl-2-[[4-(4-fluorophenyl)-2-thiazolyl]thio]acetamide

N-tert-butyl-2-[[4-(4-fluorophenyl)-2-thiazolyl]thio]acetamide

Cat. No. B1224748
M. Wt: 324.4 g/mol
InChI Key: DYGLRIZMSKMDGS-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[[4-(4-fluorophenyl)-2-thiazolyl]thio]acetamide is an aryl sulfide.

Scientific Research Applications

Hydrogen Bonding Patterns

Research into related compounds, such as substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, has explored their hydrogen-bonding patterns. These patterns play a crucial role in understanding molecular interactions and designing pharmaceuticals with desired properties (López et al., 2010).

Antitumor Activity

A series of novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which are structurally related to the compound , have been shown to possess potent antiproliferative activity against various cancer cell lines (Wu et al., 2017).

Metal Ion Detection

N-(4-(tert-butyl)-phenyl)-2-chloroacetamide functionalized thiacalix[4]arene, a related compound, has been developed as a "turn-on" fluorescent probe for selective recognition of Hg(II) ions. This demonstrates the potential of similar compounds in sensing applications (Verma et al., 2021).

Anticancer Screening

Imidazothiadiazole analogs, derived from compounds like N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide, have been synthesized and evaluated for anticancer properties, showing promising results against certain cancer cell lines (Abu-Melha, 2021).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity, highlighting the potential of similar compounds in this area (Sunder & Maleraju, 2013).

properties

Product Name

N-tert-butyl-2-[[4-(4-fluorophenyl)-2-thiazolyl]thio]acetamide

Molecular Formula

C15H17FN2OS2

Molecular Weight

324.4 g/mol

IUPAC Name

N-tert-butyl-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H17FN2OS2/c1-15(2,3)18-13(19)9-21-14-17-12(8-20-14)10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3,(H,18,19)

InChI Key

DYGLRIZMSKMDGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC(=CS1)C2=CC=C(C=C2)F

solubility

6.6 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared analogously as described in Example 30(d) from 100 mg (0.37 mmol) of [4-(4-fluoro-phenyl)-thiazol-2-ylsulfanyl]-acetic acid and 54.3 mg (0.74 mmol) of tert-butylamine. Yield: 31 mg.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
54.3 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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